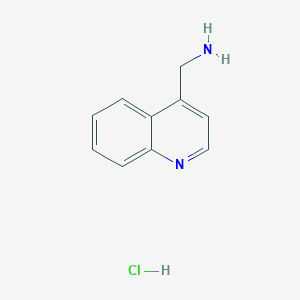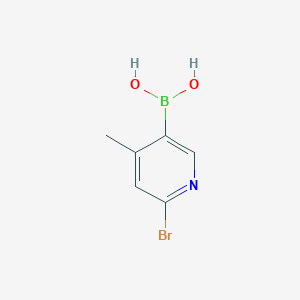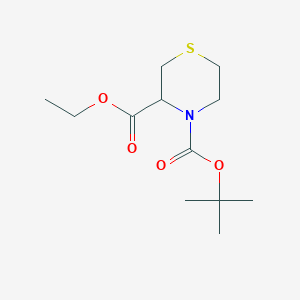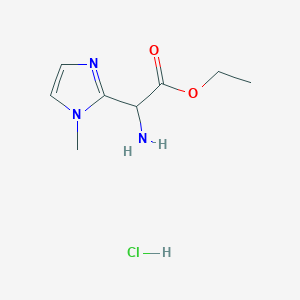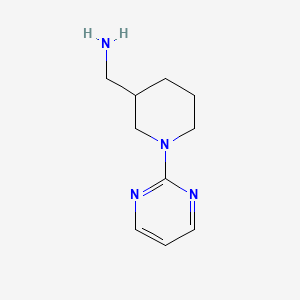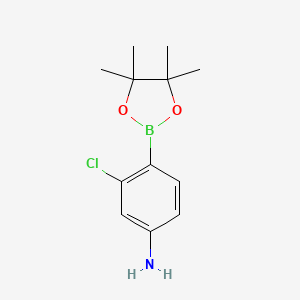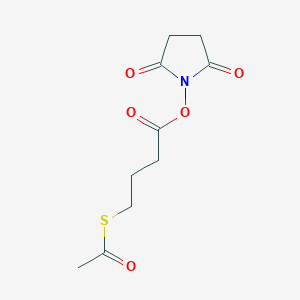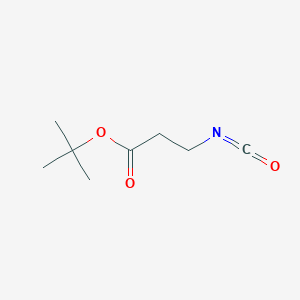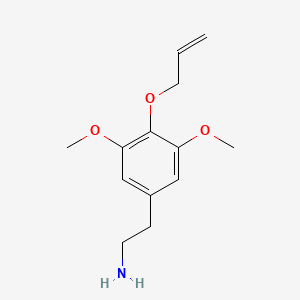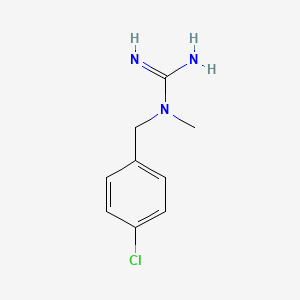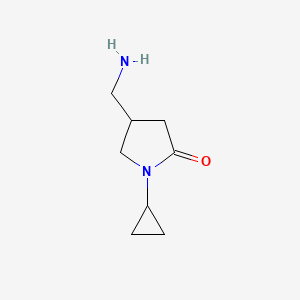
4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one
Vue d'ensemble
Description
The compound “4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one” likely belongs to the class of organic compounds known as amines. These are organic compounds that contain nitrogen as the key atom . Amines, such as 4-(Aminomethyl)piperidine, are often used in the synthesis of various compounds .
Synthesis Analysis
While specific synthesis methods for “4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one” are not available, similar compounds are often synthesized through methods such as the Mannich reaction and SN2 nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involving “4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one” would depend on its exact structure and the conditions under which the reactions are carried out. Amines, in general, are known to participate in a wide variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one” would depend on its exact molecular structure. In general, properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point are considered .Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibitors
4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one derivatives have been synthesized and assessed for their inhibitory activity against dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in the degradation of glucagon-like peptide-1, which is significant for glucose-stimulated insulin secretion. Enhancing the chemical stability of these inhibitors, particularly through the introduction of a cyclopropyl group, has shown potential in treating type 2 diabetes by suppressing prandial glucose elevations (Magnin et al., 2004).
Asymmetric Michael Additions
The compound has found application in asymmetric Michael additions of ketones to nitroalkenes, facilitated by homochiral methyl 4-aminopyrrolidine-2-carboxylates. These derivatives, obtained through asymmetric cycloadditions, serve as catalysts in such reactions, enabling the modulation of asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla et al., 2015).
Neuroprotection
Selective activation of group-II metabotropic glutamate receptors using aminopyrrolidine-2R,4R-dicarboxylated derivatives has demonstrated neuroprotective effects against excitotoxic neuronal death. This suggests a therapeutic potential for conditions involving excitotoxicity, encouraging further exploration of selective and systemically active mGlu2/3 receptor agonists as neuroprotective drugs (Battaglia et al., 1998).
S-Adenosylmethionine Role
The compound has been implicated in studies on S-adenosylmethionine (SAM), emphasizing the versatility of SAM as a donor for various groups, including methylene, amino, ribosyl, and aminopropyl. This underlines the compound's relevance in the synthesis of critical biological molecules, showcasing the chemical utility of SAM in diverse biosynthetic pathways (Fontecave et al., 2004).
Enantioselective Synthesis
Enantiomerically enriched 4-phenylpyrrolidin-2-one has been synthesized using dynamic kinetic resolution (DKR), marking the first instance of employing an enzymatic enantioselective amination reaction catalyzed by ω-transaminases. This method facilitates access to 4-arylpyrrolidin-2-ones derivatives, highlighting the compound's significance in the synthesis of γ-aminobutyric acid (GABA) derivatives (Koszelewski et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(aminomethyl)-1-cyclopropylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-4-6-3-8(11)10(5-6)7-1-2-7/h6-7H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTPQGZGGMDGMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672392 | |
| Record name | 4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one | |
CAS RN |
936940-46-4 | |
| Record name | 4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-1-cyclopropyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



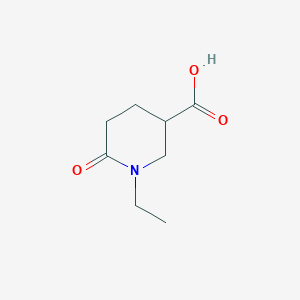
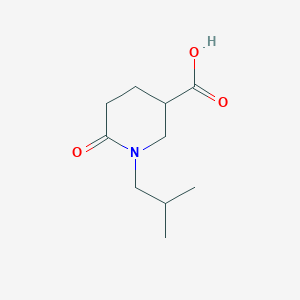
![1-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1520562.png)
